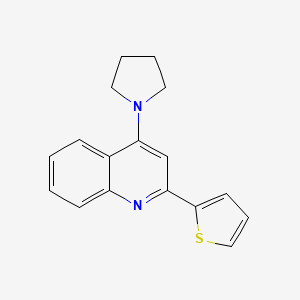
4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a pyrrolidine ring at the 4-position and a thiophene ring at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution at the 4-Position: The introduction of the pyrrolidine ring at the 4-position can be achieved through nucleophilic substitution reactions. For example, 4-chloroquinoline can react with pyrrolidine under basic conditions to form the desired product.
Substitution at the 2-Position: The thiophene ring can be introduced at the 2-position through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, using reagents such as bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit DNA topoisomerase, leading to anticancer activity.
Materials Science: In organic electronics, the compound’s conjugated structure allows for efficient charge transport and light emission.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyrrolidin-1-yl)quinoline: Lacks the thiophene ring, which may result in different electronic properties.
2-(Thiophen-2-yl)quinoline: Lacks the pyrrolidine ring, which may affect its biological activity.
4-(Morpholin-4-yl)-2-(thiophen-2-yl)quinoline: Contains a morpholine ring instead of pyrrolidine, potentially altering its pharmacokinetics and pharmacodynamics.
Uniqueness
4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline is unique due to the presence of both the pyrrolidine and thiophene rings, which confer distinct electronic and steric properties. This combination can enhance its interactions with biological targets and improve its performance in materials science applications.
Propiedades
Fórmula molecular |
C17H16N2S |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
4-pyrrolidin-1-yl-2-thiophen-2-ylquinoline |
InChI |
InChI=1S/C17H16N2S/c1-2-7-14-13(6-1)16(19-9-3-4-10-19)12-15(18-14)17-8-5-11-20-17/h1-2,5-8,11-12H,3-4,9-10H2 |
Clave InChI |
GWZVTVZKWNUPTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


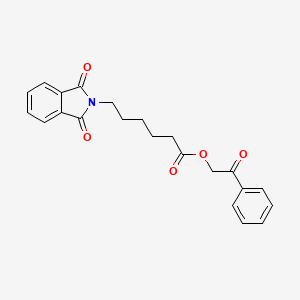
![N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide](/img/structure/B15080802.png)
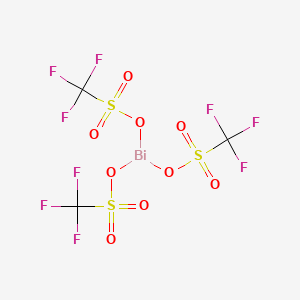
![4-Ethyl-6-[5-methyl-4-(1-methyl-1H-benzimidazol-2-YL)-1-(4-morpholinylmethyl)-1H-pyrazol-3-YL]-2-(4-morpholinylmethyl)-1,3-benzenediol](/img/structure/B15080817.png)
![5-(4-Bromophenyl)-9-chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15080823.png)
![[2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](phenyl)methanone](/img/structure/B15080828.png)
![Butyl 4-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate](/img/structure/B15080831.png)
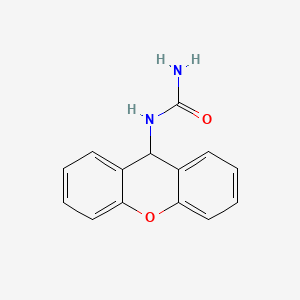
![Propyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15080840.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15080845.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide](/img/structure/B15080854.png)
![methyl 4-[(E)-{2-[3-(9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B15080857.png)
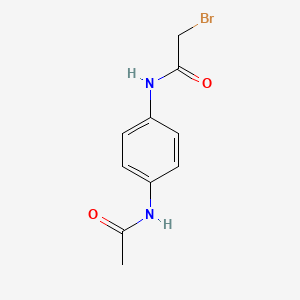
![7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B15080869.png)
